Pogostone

准备方法

合成路线和反应条件

Pogostone可以通过多种方法合成。一种常见的方法是将this compound从广藿香油中分离出来。 传统的提取方法通常会导致低产率,大约为17.6 mg/kg . 或者,this compound可以通过一步法合成,该方法涉及使用特定试剂和条件来实现更高的产率 .

工业生产方法

This compound的工业生产通常涉及从广藿香中提取精油,然后分离和纯化this compound。 先进的技术,如气相色谱-质谱联用 (GC-MS) 被用来确保化合物的纯度和质量 .

化学反应分析

反应类型

Pogostone会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物以增强其药理特性至关重要 .

常用试剂和条件

在涉及this compound的反应中使用的常用试剂包括氧化剂、还原剂和催化剂。 例如,this compound可以被氧化形成具有增强的抗菌活性的不同衍生物 .

形成的主要产物

This compound反应形成的主要产物包括表现出强抗菌和抗真菌活性的各种衍生物。 这些衍生物通常被合成以提高化合物的功效并减少潜在的副作用 .

科学研究应用

Antibacterial and Antifungal Properties

Pogostone has been shown to enhance the antibacterial activity of colistin against resistant bacterial strains. A study demonstrated that this compound significantly reverses MCR-mediated colistin resistance both in vivo and in vitro through various mechanisms, including molecular interactions with bacterial resistance proteins .

Case Study: Synergistic Effects with Colistin

- Objective: To evaluate the synergistic effect of this compound with colistin.

- Findings: this compound combined with colistin exhibited a higher antibacterial effect compared to either agent alone, indicating potential for treating infections caused by resistant bacteria .

Hepatoprotective Effects

Research indicates that this compound possesses hepatoprotective properties against liver damage induced by acetaminophen. In animal models, this compound administration resulted in significant reductions in liver enzyme levels, suggesting a protective effect against drug-induced hepatotoxicity .

Case Study: Acetaminophen-Induced Liver Damage

- Objective: To assess the hepatoprotective effects of this compound.

- Findings: this compound significantly mitigated liver damage and restored normal liver function markers in treated groups compared to controls .

Gastroprotective Effects

This compound has also been evaluated for its gastroprotective effects against indomethacin-induced gastric ulcers in animal models. The compound was found to reduce ulcer formation and improve gastric mucosal integrity .

Case Study: Gastric Ulcer Prevention

- Objective: To investigate the gastroprotective properties of this compound.

- Findings: Administration of this compound led to a marked decrease in ulcer index and enhanced mucosal defense mechanisms .

Insecticidal and Repellent Action

This compound exhibits insecticidal properties, particularly against agricultural pests such as Myzus persicae (green peach aphid). The compound demonstrated contact toxicity and antifeedant activity, making it a potential candidate for organic pest management strategies .

Case Study: Insect Management

- Objective: To evaluate the insecticidal efficacy of this compound.

- Findings: this compound showed a lethal concentration (LC50) of 1,694 mg/L against Myzus persicae, which is lower than many conventional insecticides .

Immunosuppressive Activity

Studies have highlighted the immunosuppressive effects of this compound, particularly in modulating T-cell responses. It has been shown to ameliorate T-cell mediated delayed-type hypersensitivity responses in animal models, indicating its potential utility in treating autoimmune disorders .

Case Study: T-Cell Modulation

- Objective: To explore the immunosuppressive potential of this compound.

- Findings: this compound effectively reduced leukocyte infiltration and tissue edema, demonstrating its ability to regulate inflammatory responses .

Aromatherapy and Psychopharmacological Effects

In aromatherapy, this compound is recognized for its calming effects and potential benefits in managing stress-related conditions. Its application in essential oils highlights its role as a therapeutic agent for mental health support .

Summary Table of this compound Applications

作用机制

Pogostone通过多种机制发挥其作用。 它抑制某些酶的生物学功能,例如五硝基甘油还原酶,该酶参与细菌耐药性 . 此外,this compound诱导细胞凋亡和自噬,有助于其抗癌特性 . 该化合物还激活特定的分子途径,如SIRT1途径,以调节炎症 .

相似化合物的比较

Pogostone与其他类似化合物相比是独一无二的,因为它具有多样的药理活性,并且存在于广藿香油中。类似的化合物包括:

广藿香醇: 广藿香油的另一个主要成分,具有抗菌和抗炎特性.

β-广藿香烯: 以其抗炎和抗氧化作用而闻名.

广藿香烯环氧化合物: 表现出抗菌和抗癌活性.

生物活性

Pogostone, a major component derived from the essential oil of Pogostemon cablin , has garnered significant attention for its diverse biological activities, particularly its antibacterial properties. This article explores the biological activity of this compound, focusing on its antibacterial effects, mechanisms of action, and potential applications in clinical settings.

Antibacterial Activity

In Vitro Studies

This compound has been evaluated for its antimicrobial properties against a wide range of bacterial strains. A study screened this compound against 83 bacterial strains, including 35 gram-positive and 48 gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) as low as for certain strains such as Corynebacterium xerosis and Chryseobacterium indologenes .

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Corynebacterium xerosis | <0.098 |

| Chryseobacterium indologenes | <0.098 |

| Staphylococcus aureus (MRSA) | 50-100 |

| Escherichia coli | 25-100 |

In Vivo Studies

In vivo studies using specific pathogen-free (SPF) mice demonstrated that this compound provided significant protection against infections caused by Escherichia coli and MRSA. At concentrations of 50 mg/kg and 100 mg/kg, this compound protected 90% of mice infected with E. coli, while it showed a protection rate of 60% against MRSA at the same doses .

Recent research has uncovered the mechanisms by which this compound enhances the efficacy of other antibiotics, particularly colistin. This compound was found to reverse MCR-mediated colistin resistance in both in vitro and in vivo models. It does so by inhibiting the binding of MCR-1 to its substrates without affecting its expression .

Table 2: Effects of this compound on Colistin Resistance

| Treatment | Survival Rate (%) | Bacterial Load Reduction |

|---|---|---|

| Control | 20.0 | High |

| Colistin alone | 33.3 | Moderate |

| This compound alone | 40.0 | Moderate |

| This compound + Colistin | 80.0 | Significant |

Anti-Inflammatory Properties

This compound also exhibits anti-inflammatory effects, which contribute to its overall therapeutic potential. Studies indicate that it protects gastric mucosa from damage and reduces nitric oxide production in inflammatory models . This suggests that this compound may be beneficial in treating conditions associated with inflammation.

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical applications of this compound:

- Treatment of Drug-Resistant Infections : this compound's ability to combat MRSA and enhance colistin efficacy positions it as a promising candidate for treating drug-resistant bacterial infections.

- Gastroprotective Effects : Its protective effects on gastric mucosa suggest potential use in gastrointestinal disorders .

- Agricultural Applications : this compound has demonstrated insecticidal properties against pests like Myzus persicae, indicating its potential role in sustainable agriculture .

属性

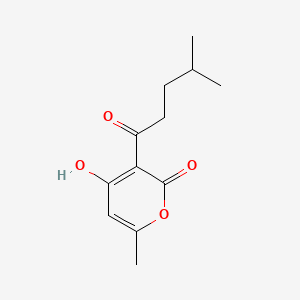

IUPAC Name |

4-hydroxy-6-methyl-3-(4-methylpentanoyl)pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-7(2)4-5-9(13)11-10(14)6-8(3)16-12(11)15/h6-7,14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFJTORMMHWKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019967 | |

| Record name | Pogostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23800-56-8 | |

| Record name | Pogostone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23800-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dhelwangin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023800568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pogostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DHELWANGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG8U8GA5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41 - 41.6 °C | |

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。